
2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine)
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Overview
Description
The compound 2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine) features a unique bis-triazine architecture interconnected via an isopropylidene-bridged diphenyleneoxy group. Each triazine ring is substituted at the 4- and 6-positions with allyloxy groups, conferring both rigidity (from the aromatic triazine cores and isopropylidene bridge) and reactivity (from the allyloxy substituents).
Preparation Methods
The synthesis of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with allyl alcohol to form 4,6-bis(allyloxy)-1,3,5-triazine. This intermediate is then reacted with isopropylidenebis(p-phenyleneoxy) to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s molecular formula is C₃₃H₃₄N₆O₆ , comprising:
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Allyloxy groups : Electron-donating substituents prone to polymerization or radical reactions.
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Triazine ring : Electron-withdrawing, facilitating nucleophilic substitution or coupling reactions.
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Isopropylidene bridges : Provide structural rigidity and potential sites for thermal decomposition.
Key Reaction Pathways
Reaction Type | Driving Force | Example Reaction |
---|---|---|
Polymerization | Allyloxy groups undergo free-radical or step-growth mechanisms | Cross-linking in thermosets |
Substitution | Triazine’s electron-deficient nature attracts nucleophiles | Replacement of labile groups (e.g., hydroxyl → alkyl/aryl) |
Thermal Degradation | Isopropylidene bridges or allyloxy groups decompose under heat | Formation of volatile byproducts (e.g., CO₂, alkenes) |
Allyloxy Group Reactivity
The allyloxy moieties (–O–CH₂–CH₂–CH₂–) are susceptible to free-radical polymerization or addition reactions (e.g., with dienophiles). These groups also enable cross-linking in polymeric matrices, a property critical for material applications.
Triazine Ring Reactivity
The triazine core’s electron deficiency makes it reactive toward nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides). Substitution reactions at the triazine positions can modify the compound’s solubility or electronic properties .
Isopropylidene Bridge Dynamics
The isopropylidene moieties (–C(CH₃)₂–) act as spacers, influencing molecular packing and thermal stability. Under high temperatures, these bridges may undergo retro-aldol cleavage , releasing acetone and generating reactive intermediates.
Polymerization
The allyloxy groups participate in free-radical polymerization , forming cross-linked networks. This reaction is often initiated by heat, UV light, or redox catalysts. For example:
Allyloxy group+Initiator→Polymerized network+Byproducts
Conditions: Temperature (60–120°C), solvent (e.g., DMF), or catalyst (e.g., AIBN).
Nucleophilic Substitution
Triazine’s reactive sites may undergo substitution with nucleophiles (e.g., hydroxide, amine):
Triazine–X+Nu−→Triazine–Nu+Byproducts
Where X is a leaving group (e.g., –Cl, –O–R). This reaction tailors the compound for applications in organic synthesis or materials science.
Thermal Decomposition
Heating induces cleavage of the isopropylidene bridge or allyloxy groups:
Isopropylidene bridgeHeatAcetone+Reactive fragments
This reaction is critical for understanding thermal stability and degradation pathways.
Analytical Techniques for Reaction Monitoring
Reactions involving this compound are typically tracked using:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C33H34N6O and features a complex structure that contributes to its unique properties. The presence of multiple functional groups facilitates its reactivity and interaction with other materials.
Material Science
Polymer Additives : One of the primary applications of this compound lies in its use as an additive in polymer formulations. It enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. The incorporation of 2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine into polymer matrices can improve their resistance to heat and degradation under stress.
Table 1: Properties of Polymers Enhanced by the Compound
Property | Before Addition | After Addition |
---|---|---|
Thermal Stability | Moderate | High |
Mechanical Strength | Low | Increased |
Degradation Resistance | Low | High |
Flame Retardancy
Flame Retardant Applications : The compound is also being investigated for its effectiveness as a flame retardant. Its chemical structure allows it to disrupt the combustion process in polymers, thereby reducing flammability. Recent studies have shown that materials treated with this compound exhibit significantly lower rates of ignition and reduced smoke generation during combustion.
Case Study : In a study conducted by researchers at the University of Science and Technology, samples of polyurethane foam treated with 2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine) demonstrated a reduction in flammability by over 50% compared to untreated samples. This highlights its potential for use in building materials and consumer products where fire safety is critical.
Chemical Intermediates
Synthesis of Other Compounds : The compound serves as an important intermediate in the synthesis of various chemicals. Its reactive functional groups can be utilized to create derivatives that have specific applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] involves its interaction with molecular targets through its functional groups. The allyloxy groups can form covalent bonds with nucleophilic sites on target molecules, while the triazine core provides stability and rigidity. This compound can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Triazine Derivatives
Key Structural and Functional Comparisons
The table below summarizes critical differences between the target compound and analogous triazine derivatives:
Functional Group Impact on Properties
- Allyloxy Groups: The target compound’s allyloxy substituents offer reactivity for thiol-ene click chemistry or polymerization, distinguishing it from phosphonates (non-reactive) or fluorophenyl groups (electron-withdrawing) .
- Bridging Groups : The isopropylidene-bridged phenyleneoxy linker provides rigidity and steric bulk, whereas ethylenediamine or piperazine bridges (EDA/Pip-bis-TEPT) introduce flexibility and basicity .
Biological Activity
2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine) is a synthetic compound with potential biological applications. Its structure incorporates the s-triazine core, which is known for its diverse biological activities, including anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C33H34N6O6 and a molecular weight of 610.7 g/mol . The presence of the s-triazine core enhances its biological activity by allowing for modifications that can lead to various pharmacological effects.
Biological Activity Overview
Research indicates that derivatives of s-triazines exhibit a broad spectrum of biological activities:
- Anticancer Activity : Many s-triazine derivatives have shown significant inhibitory effects on cancer cell proliferation and induction of apoptosis. The mechanism often involves the inhibition of enzymes related to tumorigenesis and cell cycle regulation .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as lipoxygenase .
Anticancer Activity
A study highlighted that the compound's analogs were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity:
- HeLa Cells : IC50 = 39.7 µM
- MCF-7 Cells : IC50 = 41.5 µM
- HL-60 Cells : IC50 = 23.1 µM
- HepG2 Cells : IC50 = 31.2 µM .
These findings suggest that modifications to the triazine structure can enhance potency against specific cancer types.
Antioxidant Activity
In vitro assays such as DPPH and ORAC were performed to evaluate the antioxidant capacity of similar compounds. Results indicated that certain derivatives could effectively neutralize free radicals, showcasing their potential as therapeutic agents against oxidative stress-related diseases .
Anti-inflammatory Activity
The compound's ability to inhibit 5-lipoxygenase was assessed, revealing significant inhibitory action with IC50 values in the sub-micromolar range. This suggests that it may be beneficial in treating inflammatory conditions .
Case Studies
- Photoprotective and Antioxidant Study : A series of related compounds were synthesized and tested for photoprotective properties. One derivative was found to be an excellent UVA filter while demonstrating notable antioxidant activity against various radical species .
- Multifunctional Applications : Research has indicated that compounds similar to 2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine) can be designed to target multiple biological pathways simultaneously, potentially simplifying treatment regimens in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing this compound, and how do reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions under reflux conditions. Key parameters include:
- Solvent selection : Use absolute ethanol to enhance solubility of intermediates .
- Catalytic acid : Add glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate condensation .
- Purification : Post-reflux, evaporate solvent under reduced pressure and filter the solid. Monitor purity via HPLC with a C18 column (80:20 acetonitrile/water mobile phase).
Q. Which analytical techniques are most reliable for confirming structural integrity and functional groups?
Methodological Answer: Combine:
- NMR spectroscopy : ¹H/¹³C NMR to verify allyloxy (-O-CH₂-CH=CH₂) and isopropylidene groups.
- FTIR : Confirm triazine ring vibrations (~1,550 cm⁻¹) and ether linkages (~1,250 cm⁻¹).
- Elemental analysis : Validate stoichiometry (C, H, N within ±0.3% of theoretical values).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks .
Q. What safety protocols are essential during handling and disposal?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
- Waste disposal : Segregate waste in labeled containers and consult certified agencies for halogenated organic compound disposal .
Advanced Research Questions
Q. How does the triazine core’s electronic configuration affect reactivity in crosslinking reactions?
Methodological Answer: The electron-deficient triazine core facilitates nucleophilic attacks. To study this:
- Perform DFT calculations to map electron density distribution.
- Conduct kinetic studies with varying nucleophiles (e.g., amines vs. thiols) in DMF at 25–60°C.
- Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates .
Q. How can contradictory thermal stability data from DSC studies be resolved?
Methodological Answer:
- Standardize conditions : Use identical heating rates (e.g., 10°C/min) and sample masses (5±0.2 mg).
- Atmosphere control : Compare stability under nitrogen vs. air to isolate oxidation effects.
- Repeat under inert conditions : notes inherent stability, suggesting contaminants may cause discrepancies .
Q. What experimental designs assess environmental persistence and bioaccumulation?
Methodological Answer:
- Hydrolysis studies : Expose the compound to pH 4–9 buffers at 25°C; analyze degradation via LC-MS.
- Partition coefficients : Measure log Kow using shake-flask methods.
- Bioassays : Test acute toxicity in Daphnia magna (OECD 202) to estimate EC50 .
Q. How can computational modeling predict pH-dependent behavior?
Methodological Answer:
- Use COSMO-RS or SPARC to calculate pKa values of allyloxy and triazine groups.
- Validate with experimental UV-Vis spectra at pH 2–12.
- Corrogate with molecular dynamics simulations to assess solubility changes .
Q. What strategies minimize byproducts in photopolymerization applications?
Methodological Answer:
- Stoichiometric control : Limit photoinitiator (e.g., Irgacure 819) to 1–2 wt%.
- Wavelength optimization : Use 365 nm UV light to target the compound’s absorption peak.
- Post-curing analysis : Employ GPC to quantify unreacted monomers and oligomers .
Q. How do tautomeric forms of the triazine moiety influence spectroscopic data?
Methodological Answer:
- Variable-temperature NMR : Analyze chemical shift changes in DMSO-d6 from 25°C to 80°C.
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomers.
- IR spectroscopy : Compare N-H stretching frequencies (3,200–3,400 cm⁻¹) in solid vs. solution states .
Q. How to validate conflicting reports on catalytic activity in CO2 fixation?
Methodological Answer:
- Control experiments : Exclude moisture/oxygen using Schlenk techniques.
- Kinetic profiling : Compare turnover frequencies (TOF) under identical pressures (1–10 bar CO2).
- Characterize active sites : Use XPS to verify oxidation states of metal co-catalysts .
Properties
CAS No. |
85896-29-3 |
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Molecular Formula |
C33H34N6O6 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
2-[4-[2-[4-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]oxy]phenyl]propan-2-yl]phenoxy]-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C33H34N6O6/c1-7-19-40-27-34-28(41-20-8-2)37-31(36-27)44-25-15-11-23(12-16-25)33(5,6)24-13-17-26(18-14-24)45-32-38-29(42-21-9-3)35-30(39-32)43-22-10-4/h7-18H,1-4,19-22H2,5-6H3 |
InChI Key |
VQGHUYYABGMTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C)C3=CC=C(C=C3)OC4=NC(=NC(=N4)OCC=C)OCC=C |
Origin of Product |
United States |
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